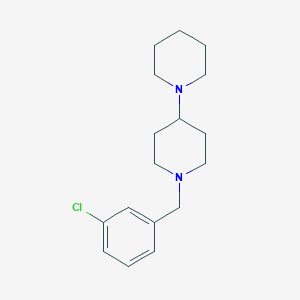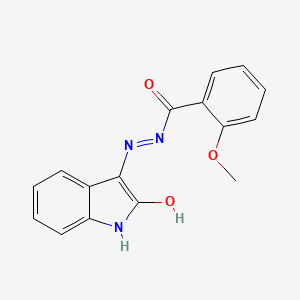
1'-(3-chlorobenzyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-chlorobenzyl)-1,4'-bipiperidine, also known as 3-Cl-PIP, is a chemical compound used in scientific research. It belongs to the class of piperidine derivatives and has been found to have potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1'-(3-chlorobenzyl)-1,4'-bipiperidine is not fully understood. However, it is believed to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in reward-related behavior and drug addiction. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects
1'-(3-chlorobenzyl)-1,4'-bipiperidine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been found to decrease the levels of corticosterone, a stress hormone, in the blood. Furthermore, 1'-(3-chlorobenzyl)-1,4'-bipiperidine has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(3-chlorobenzyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for more precise modulation of this receptor and a better understanding of its role in reward-related behavior and drug addiction. However, one limitation is that the exact mechanism of action of 1'-(3-chlorobenzyl)-1,4'-bipiperidine is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1'-(3-chlorobenzyl)-1,4'-bipiperidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another direction is to explore its activity against drug-resistant cancer cells and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 1'-(3-chlorobenzyl)-1,4'-bipiperidine and its effects on neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1'-(3-chlorobenzyl)-1,4'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 1,4'-bipiperidine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by melting point analysis and spectral data.
Aplicaciones Científicas De Investigación
1'-(3-chlorobenzyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and antinociceptive effects in animal models. It has also been shown to have activity against drug-resistant cancer cells. Furthermore, 1'-(3-chlorobenzyl)-1,4'-bipiperidine has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSMKTQSOOTMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5685031.png)
![3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5685037.png)
![1-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5685040.png)

![(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685050.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![2-(3-fluorophenyl)-N-[(3S*,4S*)-4-methoxy-1-methylpyrrolidin-3-yl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5685060.png)
![[(2-hydroxyphenoxy)methyl]phenylphosphinic acid](/img/structure/B5685084.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)
![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)